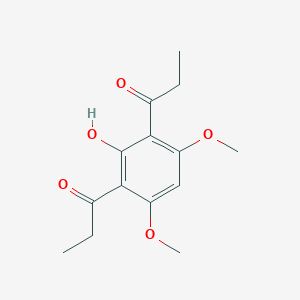
1,1'-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone
Vue d'ensemble
Description
1,1’-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone is a biochemical compound with the molecular formula C14H18O5. It is used primarily in proteomics research and has various applications in scientific research .
Méthodes De Préparation
The synthesis of 1,1’-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone can be achieved through the acetylation of resorcinol in the presence of zinc chloride . This method involves the reaction of resorcinol with acetyl chloride under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,1’-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,1’-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone is widely used in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various chemical compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes.
Mécanisme D'action
The mechanism of action of 1,1’-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to proteins and enzymes to modulate their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1,1’-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone can be compared with similar compounds such as:
1,1’-(4,6-Dihydroxy-1,3-phenylene)bisethanone:
1,1’-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone: This compound is used in the preparation of Stigmatellin A, highlighting its versatility in chemical synthesis.
These comparisons highlight the unique properties and applications of 1,1’-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone in various fields of research and industry.
Propriétés
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxy-3-propanoylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-5-8(15)12-10(18-3)7-11(19-4)13(14(12)17)9(16)6-2/h7,17H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSRASKLXAHQRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C=C1OC)OC)C(=O)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)


